Technical Guide: 3-Bromo-5-(N-Boc)aminomethylisoxazole
Technical Guide: 3-Bromo-5-(N-Boc)aminomethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-(N-Boc)aminomethylisoxazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a brominated isoxazole ring and a Boc-protected aminomethyl group, provides two reactive sites for further chemical modifications. The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in various biological interactions. The bromo-substituent offers a handle for cross-coupling reactions, while the protected amine allows for selective deprotection and subsequent derivatization. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Chemical and Physical Properties
3-Bromo-5-(N-Boc)aminomethylisoxazole is typically a solid at room temperature and requires refrigerated storage to maintain its stability. There is some ambiguity in the literature and commercial sources regarding its CAS number; both 154016-57-6 and 903131-45-3 are used to refer to this compound.[2][3][4] Researchers are advised to verify the identity of the compound using analytical data.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [2] |
| CAS Number | 154016-57-6, 903131-45-3 | [2][3][4] |
| Molecular Formula | C₉H₁₃BrN₂O₃ | [2][4] |
| Molecular Weight | 277.11 g/mol | [2][4] |
| Boiling Point | 391.5°C at 760 mmHg | [1] |
| Density | 1.437 g/cm³ | [1] |
| Refractive Index | 1.51 | [1] |
| Purity | ≥97% | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole
This step involves the conversion of the hydroxymethyl group to an aminomethyl group. A common method is through a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate or a halide) followed by substitution with an amine source (e.g., sodium azide followed by reduction, or direct substitution with ammonia or a protected amine equivalent).
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Materials: 3-Bromo-5-(hydroxymethyl)isoxazole, diphenylphosphoryl azide (DPPA), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), sodium azide, lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
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Proposed Protocol (via Azide Intermediate):
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To a solution of 3-Bromo-5-(hydroxymethyl)isoxazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.
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After stirring for 15 minutes, add a solution of diphenylphosphoryl azide (1.2 eq) in THF.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-(azidomethyl)isoxazole.
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Dissolve the azido intermediate in anhydrous diethyl ether and cool to 0 °C.
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Slowly add lithium aluminum hydride (1.5 eq) in portions.
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Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.
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Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting solid and wash with diethyl ether.
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Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Bromo-5-(aminomethyl)isoxazole.
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Step 2: N-Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole
This is a standard procedure for the protection of primary amines.
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Materials: 3-Bromo-5-(aminomethyl)isoxazole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, brine, and anhydrous sodium sulfate.
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Proposed Protocol:
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Dissolve 3-Bromo-5-(aminomethyl)isoxazole (1.0 eq) in dichloromethane.
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Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(N-Boc)aminomethylisoxazole.
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Logical Relationships and Workflows
The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological application.
Caption: Proposed two-step synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole are not currently available in the public domain. However, the isoxazole scaffold is a known privileged structure in medicinal chemistry, present in a variety of therapeutic agents.
A recent study on a related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative revealed its activity as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). hGAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hGAPDH can disrupt the energy metabolism of cancer cells, leading to an anti-proliferative effect.
Given the structural similarity, it is plausible that 3-Bromo-5-(N-Boc)aminomethylisoxazole, or derivatives thereof, could exhibit similar inhibitory activity towards hGAPDH or other enzymes with a reactive cysteine in their active site. The bromo-isoxazole moiety can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues like cysteine.
The hypothetical mechanism of action and its downstream effects are depicted in the following signaling pathway diagram.
Caption: Hypothetical inhibition of the glycolytic pathway by a 3-bromo-isoxazole derivative.
Conclusion
3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable and versatile building block for synthetic chemistry. While detailed experimental protocols for its synthesis are not explicitly published, a reliable synthetic route can be proposed based on well-established chemical transformations. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly in the context of cancer metabolism, warrants further investigation. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel therapeutics and other biologically active molecules.
